

Theoretical Exploration of Salinazid's Molecular Architecture: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Salinazid, chemically known as Salicylaldehyde isonicotinoyl hydrazone (SIH), is a compound of significant interest in medicinal chemistry.[1][2][3] As a lipophilic, tridentate iron chelator, it has demonstrated notable anti-oxidant properties and modest cytotoxic activity against neoplastic cells.[1][2][3][4] A thorough understanding of its molecular structure and electronic properties is paramount for elucidating its mechanism of action, stability, and for the rational design of more potent and selective analogues. This technical guide provides a comprehensive overview of the theoretical methodologies applicable to the study of Salinazid's molecular structure, drawing upon established computational chemistry protocols and data from closely related compounds.

Experimental Data for Salinazid

While comprehensive theoretical data for **Salinazid** is not readily available in the public domain, experimental spectroscopic data serves as a crucial benchmark for computational studies. The following table summarizes the reported 1H and 13C Nuclear Magnetic Resonance (NMR) data for **Salinazid**.

Table 1: Experimental NMR Data for **Salinazid** (SIH)



Nucleus	Chemical Shift (δ, ppm)	Description
1H	12.29	s, 1H, OH
1H	11.02	s, 1H, NH
1H	8.80	d, J = 4.4 Hz, 2H, Py
1H	8.68	s, 1H, CH
1H	7.85	d, J = 4.4 Hz, 2H, Py
1H	7.61	dd, J = 7.7, 1.5 Hz, 1H, Ph
1H	7.36–7.28	m, 1H, Ph
1H	6.95–6.88	m, 2H, Ph
13C	163.1	C=O
13C	157.5	С-ОН
13C	150.4	Ру С
13C	148.9	CH=N
13C	141.2	Ру С
13C	131.7	Ph C
13C	129.2	Ph C
13C	121.5	Ру С
13C	119.5	Ph C
13C	116.4	Ph C

Source:[1][2]

Theoretical Studies on a Salinazid Analogue

In the absence of published theoretical data for **Salinazid**, we can look at studies on structurally similar compounds. A study on 5-nitrosalicylaldehyde isonicotinoylhydrazone provides valuable insights into the expected structural parameters. The geometry optimization



for this analogue was performed using Density Functional Theory (DFT) with the B3LYP functional and a 6-31+G(d,p) basis set.[5][6] The calculated bond lengths and angles showed good agreement with experimental data for similar hydrazones.[5][6]

Table 2: Theoretical Structural Parameters for 5-nitrosalicylaldehyde isonicotinoylhydrazone

Parameter	Calculated Value
Bond Lengths (Å)	
C=O	1.22
C=N (imine)	1.29
N-N	1.37
С-ОН	1.35
**Bond Angles (°) **	
C-C-N (imine)	120.5
C-N-N	116.8
N-N-C (amide)	121.3
С-С-ОН	120.1

Note: These values are for a nitro-substituted analogue and serve as a reference. A dedicated theoretical study on **Salinazid** is required for its precise structural parameters.

Experimental and Computational Protocols

A robust theoretical investigation of **Salinazid**'s molecular structure would involve a multi-step computational workflow. The following protocols are recommended based on standard practices in computational chemistry for similar organic molecules.

Molecular Modeling and Geometry Optimization

 Initial Structure Generation: A 2D sketch of the Salinazid molecule is created using a molecule editor and converted into a 3D structure.



- Conformational Analysis: A conformational search is performed using a molecular mechanics force field (e.g., MMFF94) to identify low-energy conformers.
- Quantum Mechanical Optimization: The lowest energy conformers are then subjected to geometry optimization using Density Functional Theory (DFT). A common and effective level of theory for such molecules is the B3LYP functional with the 6-31+G(d,p) or a larger basis set.[5][6]
- Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum, frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.

Calculation of Molecular Properties

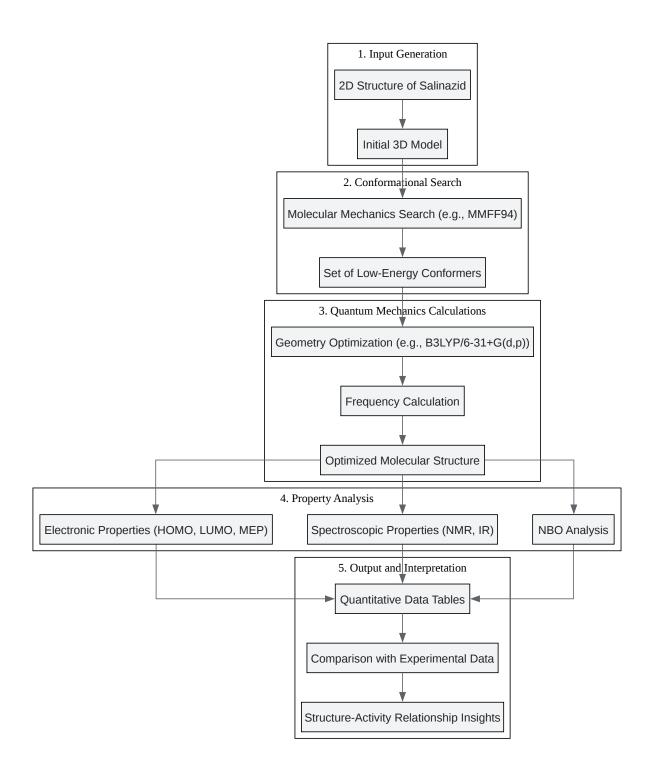
Once the optimized geometry is obtained, a range of molecular and electronic properties can be calculated:

- Spectroscopic Properties: NMR chemical shifts (using the GIAO method), and IR vibrational frequencies can be calculated and compared with experimental data for validation of the computational model.
- Electronic Properties: Key electronic descriptors such as the Highest Occupied Molecular
 Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMOLUMO gap, and the molecular electrostatic potential (MEP) can be determined. These
 properties provide insights into the molecule's reactivity, stability, and potential sites for
 electrophilic and nucleophilic attack.[7]
- Natural Bond Orbital (NBO) Analysis: NBO analysis can be performed to understand charge distribution, hybridization, and intramolecular interactions such as hydrogen bonding.

Visualizing the Theoretical Workflow

The following diagrams illustrate the proposed workflow and the relationships between different computational techniques for the theoretical study of **Salinazid**.

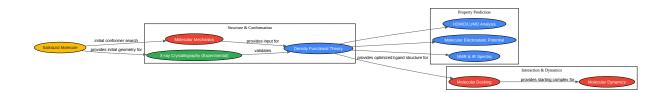




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Caption: Proposed workflow for the theoretical study of **Salinazid**'s molecular structure.





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Caption: Logical relationships between computational methods for studying **Salinazid**.

Conclusion

Theoretical studies on the molecular structure of **Salinazid** are essential for a deeper understanding of its chemical behavior and biological activity. By employing a systematic computational workflow, researchers can obtain detailed insights into its geometry, electronic properties, and reactivity. This knowledge is invaluable for the development of novel hydrazone-based therapeutic agents with improved efficacy and stability. The methodologies and comparative data presented in this guide provide a solid foundation for initiating and conducting such theoretical investigations.

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- To cite this document: BenchChem. [Theoretical Exploration of Salinazid's Molecular Architecture: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15601492#theoretical-studies-on-salinazid-molecular-structure]

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